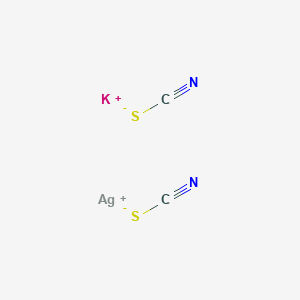
potassium;silver;dithiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium silver dithiocyanate is a compound that consists of potassium, silver, and dithiocyanate ions
準備方法
Synthetic Routes and Reaction Conditions
Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:
KSCN+AgNO3→AgSCN+KNO3
In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .
Industrial Production Methods
Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.
化学反応の分析
Types of Reactions
Potassium silver dithiocyanate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.
Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.
Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .
科学的研究の応用
Potassium silver dithiocyanate has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .
類似化合物との比較
Similar Compounds
Potassium thiocyanate: A compound with similar thiocyanate groups but without the presence of silver.
Silver nitrate: Contains silver ions but lacks the thiocyanate group.
Sodium thiocyanate: Similar to potassium thiocyanate but with sodium instead of potassium.
Uniqueness
The presence of silver ions provides antimicrobial properties, while the thiocyanate group offers versatility in chemical reactions .
特性
CAS番号 |
60763-16-8 |
|---|---|
分子式 |
C2AgKN2S2 |
分子量 |
263.14 g/mol |
IUPAC名 |
potassium;silver;dithiocyanate |
InChI |
InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |
InChIキー |
BJTUMNZZCKYBSH-UHFFFAOYSA-L |
正規SMILES |
C(#N)[S-].C(#N)[S-].[K+].[Ag+] |
関連するCAS |
333-20-0 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















